4-Epiminocycline is a tetracycline compound closely related to the antibiotic minocycline. [, , ] It arises as a potential impurity during the production process of minocycline. [, ] Although 4-Epiminocycline itself does not possess antibiotic properties, its presence as an impurity in minocycline can have toxicological implications. []
4-Epiminocycline is identified as a significant impurity generated during minocycline synthesis. [, ] Studies have focused on developing efficient methods for quantifying 4-Epiminocycline in minocycline samples to ensure drug purity and safety. Liquid chromatography techniques using poly(styrene-divinylbenzene) stationary phases have proven effective in separating and quantifying 4-Epiminocycline from minocycline and other impurities. []
While minocycline is a widely used antibiotic, 4-Epiminocycline, its metabolite, has been linked to hepatotoxicity after chronic minocycline use. [] The exact mechanisms of 4-Epiminocycline-induced toxicity require further investigation.
4-Epiminocycline is a derivative of minocycline, a broad-spectrum antibiotic belonging to the tetracycline class. This compound is notable for its potential therapeutic applications and its role in understanding the degradation pathways of minocycline. It is primarily sourced from the epimerization of minocycline, which occurs under specific conditions, such as acidic environments or during metabolic processes.
4-Epiminocycline is synthesized from minocycline through epimerization, a process that alters the stereochemistry of the molecule. This transformation can occur naturally in biological systems or can be induced in laboratory settings using various chemical methods. The compound has been identified in formulations where minocycline is subjected to conditions that promote its degradation, such as heat and acidic pH levels .
4-Epiminocycline is classified as an antibiotic and falls under the category of tetracyclines. Its structural similarities to minocycline suggest that it may exhibit comparable antimicrobial properties, although its efficacy and safety profile require further investigation.
The synthesis of 4-epiminocycline can be achieved through several methods, primarily focusing on the epimerization of minocycline. Common approaches include:
The synthesis typically requires careful monitoring of temperature and pH to optimize yield and minimize unwanted side reactions. High-performance liquid chromatography (HPLC) is often employed to analyze the reaction mixtures and quantify the amounts of 4-epiminocycline produced .
The molecular structure of 4-epiminocycline closely resembles that of minocycline but differs at the C-4 position due to the epimerization. The structural formula can be represented as follows:
This indicates that it retains the core tetracycline structure while having altered stereochemistry.
Key data regarding 4-epiminocycline includes:
4-Epiminocycline can participate in various chemical reactions typical for tetracycline derivatives. Notably:
Analytical techniques such as HPLC and mass spectrometry are essential for monitoring these reactions and characterizing the products formed during degradation or modification processes .
The mechanism of action for 4-epiminocycline is presumed to be similar to that of minocycline. It exerts its antibacterial effects by inhibiting protein synthesis in bacteria. Specifically:
Research indicates that while 4-epiminocycline may retain some antibacterial activity, its efficacy compared to minocycline remains an area for further study.
Relevant analyses often involve stability testing under various environmental conditions to determine shelf-life and storage requirements.
4-Epiminocycline has several potential applications in scientific research and medicine:
4-Epiminocycline (CAS No. 43168-51-0) is a stereoisomeric derivative of the tetracycline antibiotic minocycline, characterized by the epimerization of the dimethylamino group at the C4 position of the hydronaphthacene nucleus. Its molecular formula is C₂₃H₂₇N₃O₇, corresponding to a molecular weight of 457.48 g/mol [3] [8]. This epimerization results in distinct spatial orientation differences that influence its chemical behavior and analytical detection. The compound exists as a yellow to orange solid with hygroscopic properties, typically stored under inert atmosphere at -20°C to maintain stability. It exhibits limited solubility in aqueous acid, DMSO, and methanol, and predicted physicochemical properties include a density of 1.55±0.1 g/cm³ and a pKa of 4.50±1.00 [3] [10].
Nomenclaturally, the compound is systematically named as (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide according to IUPAC conventions. It is predominantly recognized in pharmaceutical contexts through its synonymous identifiers, which emphasize its relationship to minocycline and its status as a process-related impurity [3] [8]:
Table 1: Chemical Identifiers and Synonyms of 4-Epiminocycline
Identifier Type | Designation |
---|---|
Systematic Name | (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Common Synonyms | Minocycline EP Impurity A; 4-Epi Minocycline; Minocycline Impurity 1; Epiminocycline |
CAS Registry | 43168-51-0 |
Molecular Formula | C₂₃H₂₇N₃O₇ |
FDA UNII | 43EA3Q2JV4 |
The discovery of 4-Epiminocycline is intrinsically linked to the broader evolution of tetracycline antibiotics. Minocycline—a second-generation semisynthetic tetracycline derived through chemical modification of demeclocycline—was first introduced in 1972 [4] [9]. During manufacturing and stability studies of minocycline in the 1980s-1990s, researchers identified 4-Epiminocycline as a primary degradation product formed via epimerization under slightly acidic to neutral conditions. This epimerization phenomenon was recognized as a common characteristic of tetracyclines lacking a 5-hydroxyl group [7].
The compound gained significance as analytical techniques advanced, particularly with the adoption of high-performance liquid chromatography (HPLC) for antibiotic purity testing. By the 1990s, pharmacopeial standards (USP and Ph. Eur.) formally designated 4-Epiminocycline as "Minocycline EP Impurity A," establishing it as a critical marker for quality control in minocycline production [7] [10]. Its identification coincided with renewed interest in tetracycline research aimed at overcoming bacterial resistance, though 4-Epiminocycline itself was primarily studied as an analytical reference standard rather than a therapeutically optimized derivative [4].
Table 2: Historical Significance in Tetracycline Research Timeline
Era | Development Context | Role of 4-Epiminocycline |
---|---|---|
1970s | Development of semisynthetic tetracyclines (minocycline) | Recognized as chemical derivative/degradant during minocycline synthesis |
1980s-1990s | Advancements in pharmaceutical analytical chemistry | Identified as major impurity; Subject of HPLC method development |
Pharmacopeial Standards | Adoption of purity criteria (USP/Ph.Eur.) | Designated as "Minocycline EP Impurity A" |
2000s-Present | Quality control in antibiotic manufacturing | Reference standard for minocycline batch purity assessment |
As a C4 epimer of minocycline, 4-Epiminocycline forms spontaneously via stereochemical inversion at the dimethylamino-bearing carbon. This conversion occurs readily during minocycline synthesis, storage, or in solution states, particularly when exposed to moderate pH shifts. The epimerization mechanism involves protonation-deprotonation cycles that temporarily disrupt the chiral center, allowing bond rotation and subsequent formation of the epimer [7]. In minocycline active pharmaceutical ingredient (API) batches, 4-Epiminocycline typically emerges as the predominant impurity, often exceeding other minor impurities like 9-minocycline or 7-didemethylminocycline in concentration [7] [10].
Within pharmaceutical quality systems, 4-Epiminocycline is rigorously monitored due to its implications for minocycline stability and efficacy. Regulatory guidelines enforce strict limits on its presence—usually below 1.0-2.0% in final products—necessitating sensitive detection methods. Liquid chromatography (particularly using XTerra RP-18 columns with tetrabutylammonium/EDTA-containing mobile phases) has been optimized specifically to resolve minocycline from its C4 epimer and other structurally related impurities [7]. The compound is commercially supplied as a high-purity reference standard (>80%-98%) for analytical purposes, facilitating method validation and quality control testing in ANDA submissions and commercial minocycline production [3] [8] [10].
Table 3: Analytical and Functional Significance in Pharmaceutical Context
Role | Description | Analytical Consideration |
---|---|---|
Synthesis Derivative | Forms during minocycline manufacturing | Monitored in process validation studies |
Degradation Product | Arises from epimerization in solution/solid state | Indicator of stability; Requires controlled storage conditions |
Regulatory Impurity | Designated pharmacopeial impurity (Minocycline EP Impurity A) | Subject to strict limits (e.g., ≤1.5% in EP) |
Reference Standard | Used in HPLC/LC-MS methods for minocycline QC | Available as characterized material (purity: 80-98%) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: